N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethyl group linked to a prop-2-enamide moiety
Mechanism of Action
Target of Action
Compounds containing the 3,5-dimethylpyrazol-1-yl moiety have been found to interact with various biological targets, including transition metal complexes
Mode of Action
Compounds containing the 3,5-dimethylpyrazol-1-yl moiety have been found to exhibit remarkable influence on the stability and reactivity of transition metal complexes
Biochemical Pathways
Compounds containing the 3,5-dimethylpyrazol-1-yl moiety have been found to influence various biochemical processes
Result of Action
Compounds containing the 3,5-dimethylpyrazol-1-yl moiety have been found to exhibit various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 3,5-dimethylpyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the amide group can be targeted.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)benzothiazole: Similar in structure but with a benzothiazole ring instead of the prop-2-enamide group.
3,5-Dimethylpyrazole: Lacks the ethyl and prop-2-enamide groups, making it less versatile in terms of chemical reactivity.
N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide: Similar structure but with a butyl group instead of an ethyl group, which may affect its physical and chemical properties.
Uniqueness
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide is unique due to its combination of the pyrazole ring and the prop-2-enamide group, which provides a balance of stability and reactivity. This makes it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-10(14)11-5-6-13-9(3)7-8(2)12-13/h4,7H,1,5-6H2,2-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINWOGBVXOCMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.